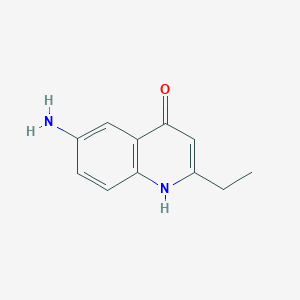

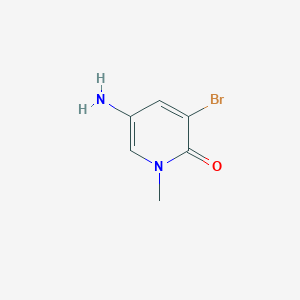

6-Amino-2-ethylquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-2-ethylquinolin-4-ol is a chemical compound with the formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a class of compounds that are ubiquitous in synthetic and natural compounds used in medicinal, bioorganic, agrochemical, and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Amino-2-ethylquinolin-4-ol, often involves α,β-unsaturated aldehydes as starting materials . Various methods have been developed to tackle the two main steps of synthesis: genetic diversification (library generation), and isolation of the variants of interest . The use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions are highlighted in the literature .Molecular Structure Analysis

The molecular structure of 6-Amino-2-ethylquinolin-4-ol can be analyzed using various techniques such as NMR, HPLC, and LC-MS . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactivity of 6-Amino-2-ethylquinolin-4-ol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed during chemical reactions . The use of these tools can help in understanding the feasibility and kinetics of the electron-transfer event .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-ethylquinolin-4-ol can be analyzed using various techniques . These properties include hardness, topography, hydrophilicity, and others that are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Molecular Synthesis and Characterization:

- The preparation and properties of derivatives related to 6-chloro-8-ethylquinoline were explored, with a focus on synthesizing and characterizing compounds such as 6-chloro-8-ethyl-5-nitroquinoline, and exploring their properties and reactions. The research delved into the synthesis routes, reaction conditions, and structural elucidation of these derivatives, contributing to the understanding of the chemical behavior and potential applications of quinoline compounds (Crawford & Capps, 1963).

Development of Derivatization Reagents:

- A novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety was designed and synthesized for amino acid analysis. This reagent, due to its thermo/photostable nature and high proton-affinity site, allowed for sensitive determination using both a fluorescence detector and an electrospray ionization mass spectrometer. The study demonstrated the reagent's application in chiral amino acid analysis, showcasing its efficiency in derivatization and separation of amino acids (Oyama et al., 2015).

作用機序

Target of Action

6-Amino-2-ethylquinolin-4-ol is a derivative of quinoline, a class of compounds known for their significant role in pharmaceutics and modern multi-purpose materials science . The primary targets of quinoline derivatives are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinoline derivatives are known to interact with their targets by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This interaction inhibits bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption can lead to downstream effects such as the inhibition of bacterial growth and replication .

Pharmacokinetics

Quinoline derivatives are generally known for their excellent tissue penetration, which enhances their bioavailability .

Result of Action

6-Amino-2-ethylquinolin-4-ol and other quinoline derivatives exhibit pronounced antioxidant activity . They act as scavengers of free radicals, which play a crucial role in oxidative damage, a key factor in the initiation and progression of various diseases . By neutralizing these radicals, 6-Amino-2-ethylquinolin-4-ol can potentially mitigate oxidative damage to biomolecules .

Action Environment

The action, efficacy, and stability of 6-Amino-2-ethylquinolin-4-ol can be influenced by various environmental factors. For instance, conditions such as UV irradiation and environmental pollution can increase the concentration of reactive radical species . As an antioxidant, 6-Amino-2-ethylquinolin-4-ol can help neutralize these radicals, thereby reducing oxidative damage . .

特性

IUPAC Name |

6-amino-2-ethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGYUUWYAWXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)